Deltasonamide 2 (hydrochloride)
Description
Significance of Ras Oncogenes in Cellular Regulation and Pathogenesis
The Ras family of small GTPases, which includes the isoforms KRAS, HRAS, and NRAS, are fundamental regulators of a multitude of cellular processes. nih.gov These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control signaling pathways involved in cell proliferation, differentiation, survival, and migration. touchoncology.comtouchoncology.com
Oncogenic mutations in Ras genes are among the most common alterations found in human cancers. touchoncology.comfrontiersin.org These mutations typically lock the Ras protein in a constitutively active state, leading to uncontrolled cell growth and the promotion of tumorigenesis. touchoncology.comnih.gov The aberrant signaling from oncogenic Ras can drive a cascade of downstream effects, including the activation of the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and metabolic reprogramming. frontiersin.org
Role of PDEδ in KRas Subcellular Localization and Signaling
For Ras proteins to exert their signaling functions, they must be correctly localized to the plasma membrane. nih.gov This localization is facilitated by a series of post-translational modifications, including prenylation, which involves the attachment of a lipid group to the C-terminus of the Ras protein. aacrjournals.org
Phosphodiesterase Delta (PDEδ) acts as a cytosolic chaperone for prenylated proteins, particularly farnesylated KRas. nih.govnih.gov PDEδ binds to the farnesyl group of KRas, shielding it from the aqueous environment of the cytosol and facilitating its transport between cellular membranes. nih.govbiorxiv.org This trafficking is crucial for maintaining the concentration of KRas at the plasma membrane, where it can engage with its downstream effectors and initiate signaling cascades. nih.govbiorxiv.org By solubilizing KRas in the cytoplasm, PDEδ prevents its random distribution to all endomembranes and ensures its enrichment at the plasma membrane. nih.govbiorxiv.org
Therapeutic Rationale for Targeting PDEδ in KRas-Driven Malignancies
Given the critical role of PDEδ in maintaining the proper localization and signaling activity of oncogenic KRas, inhibiting the interaction between these two proteins presents a compelling therapeutic strategy. aacrjournals.orgnih.gov By blocking the farnesyl-binding pocket of PDEδ, small molecule inhibitors can prevent the chaperoning of KRas, leading to its mislocalization to intracellular compartments such as the endoplasmic reticulum and Golgi apparatus. aacrjournals.org This sequestration of KRas away from the plasma membrane effectively abrogates its oncogenic signaling. aacrjournals.orgciteab.com
This approach is particularly attractive because it offers a way to indirectly target KRas, which has historically been considered "undruggable" due to its smooth surface and high affinity for GTP. nih.govresearchgate.net Targeting the KRAS-PDEδ interaction provides a novel avenue to inhibit the growth and survival of cancer cells that are dependent on oncogenic KRas. aacrjournals.orgnih.gov
Overview of PDEδ Inhibitors: Evolution and Design Principles
The development of PDEδ inhibitors has been a focus of structure-guided drug design. The initial discovery of small molecules that could bind to the farnesyl-binding pocket of PDEδ paved the way for the creation of more potent and specific inhibitors. aacrjournals.org
Early generation inhibitors, such as Deltarasin (B560144), demonstrated the feasibility of this approach by disrupting the KRAS-PDEδ interaction and showing anti-proliferative effects in KRas-mutant cancer cell lines. aacrjournals.orgnih.gov However, these early compounds had limitations, including off-target effects and susceptibility to an ejection mechanism mediated by the Arl2 GTPase, which naturally facilitates the release of cargo from PDEδ. nih.govnih.gov
Subsequent research led to the development of second and third-generation inhibitors with improved affinity and resistance to Arl2-mediated ejection. nih.gov Deltasonamide (B607054) 2 represents a significant advancement in this lineage, engineered for high affinity and competitive binding to the PDEδ pocket. nih.govmedchemexpress.commedchemexpress.com The design of these inhibitors has been an iterative process, leveraging structural biology to optimize interactions within the binding site and enhance cellular efficacy. nih.gov More recent developments have explored novel chemical scaffolds, such as the "Deltaflexins," which aim to improve cell penetration and selectivity for K-Ras. nih.govnih.govacs.org
Deltasonamide 2 (hydrochloride): A High-Affinity PDEδ Inhibitor
Deltasonamide 2 is a potent and competitive inhibitor of PDEδ. medchemexpress.commedchemexpress.com Its hydrochloride salt form generally offers improved water solubility and stability. medchemexpress.com
| Property | Value | Source |
| Binding Affinity (Kd) | ~385 pM | medchemexpress.commedchemexpress.com |
| Mechanism of Action | Competitive inhibitor of the PDEδ farnesyl-binding pocket | nih.gov |
Research has demonstrated that Deltasonamide 2 effectively inhibits the proliferation and survival of human colorectal cancer cell lines that harbor oncogenic KRas mutations. nih.gov In these KRas-dependent cells, treatment with Deltasonamide 2 leads to a dose-dependent reduction in growth rate and cell viability. nih.gov Notably, cancer cell lines with wild-type KRas are significantly less sensitive to the effects of Deltasonamide 2, highlighting the inhibitor's specificity for the KRas-PDEδ pathway. nih.gov
Studies comparing Deltasonamide 2 with the earlier inhibitor Deltarasin have shown that the higher affinity of Deltasonamide 2 translates to lower EC50 values for inhibiting the growth of KRas-mutant colorectal cancer cells. nih.gov This indicates that a lower concentration of Deltasonamide 2 is required to achieve a similar biological effect. The compound has been shown to engage in seven hydrogen bonds within the PDEδ binding pocket, contributing to its high affinity. nih.gov
The development of Deltasonamide 2 and other PDEδ inhibitors underscores the potential of targeting protein-protein interactions and cellular trafficking mechanisms as a valid strategy in cancer therapy, offering a promising alternative for treating KRas-driven malignancies. citeab.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H40Cl2N6O4S2 |
|---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;hydrochloride |
InChI |
InChI=1S/C30H39ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H |
InChI Key |
XBBDRWJFBNADPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl |
Origin of Product |
United States |
Deltasonamide 2 Hydrochloride : Chemical Design and Development
Historical Context: Development as a Third-Generation PDEδ Inhibitor
The journey to develop effective inhibitors of the KRas oncogene has been fraught with challenges, largely due to the protein's smooth surface and high affinity for GTP. This led researchers to explore indirect inhibition strategies, one of which involves targeting PDEδ, a protein responsible for the transport and cellular localization of farnesylated KRas.
The first generation of PDEδ inhibitors, such as Deltarasin (B560144), demonstrated the feasibility of this approach. However, these early compounds suffered from certain limitations, including moderate affinity and potential off-target effects. nih.gov The second-generation inhibitors, like Deltazinone 1, offered improved selectivity but still faced challenges related to cellular potency and metabolic stability.
This set the stage for the development of third-generation inhibitors, with the goal of achieving significantly higher affinity and overcoming the issue of Arl2-mediated ejection from the PDEδ binding pocket, a mechanism that can reduce the efficacy of inhibitors. nih.gov Deltasonamide (B607054) 2 represents a pinnacle of this third-generation effort, exhibiting a remarkably high affinity for PDEδ. nih.gov
Design Principles and Structural Features Enhancing Target Interaction
The design of Deltasonamide 2 was guided by a structure-based approach aimed at maximizing interactions within the farnesyl-binding pocket of PDEδ. The core of its design is a bis-sulfonamide scaffold, a chemotype that provides a rigid and well-defined orientation for key interacting moieties.
A critical feature of Deltasonamide 2 is its ability to form an extensive network of hydrogen bonds within the PDEδ binding site. It engages in seven hydrogen bonds, a significant increase compared to the three hydrogen bonds formed by the first-generation inhibitor Deltarasin. nih.gov This enhanced interaction is a primary contributor to its high binding affinity, with a dissociation constant (Kd) of approximately 385 pM. nih.gov
Computational docking studies have revealed that the various components of the Deltasonamide 2 molecule are precisely positioned to interact with key amino acid residues in the binding pocket. The cyclopentyl and chlorophenyl groups occupy hydrophobic regions, while the pyrimidinyl and aminocyclohexyl moieties are involved in the crucial hydrogen bonding network. This intricate and optimized interaction is what distinguishes Deltasonamide 2 as a superior PDEδ inhibitor.
Synthetic Methodologies for Deltasonamide 2 (hydrochloride) and Analogues
The synthesis of Deltasonamide 2 and its analogues relies on established principles of organic chemistry, particularly the formation of sulfonamide bonds.
General Synthetic Strategies for Deltasonamide Chemotypes
The general synthetic strategy for creating Deltasonamide chemotypes involves a modular approach. This typically begins with a central aromatic core, often a benzene ring, which is functionalized with two sulfonyl chloride groups. These reactive groups then serve as handles for the sequential or simultaneous introduction of different amine-containing fragments. This modularity allows for the systematic variation of the peripheral chemical groups to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.
The key reaction in this strategy is the sulfonamide bond formation, which is a robust and well-understood transformation. It typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be tailored to the specific substrates being used.
Specific Reaction Pathways and Intermediate Derivations
While a detailed, step-by-step synthesis of Deltasonamide 2 (hydrochloride) is proprietary and not fully disclosed in publicly available literature, the synthesis can be conceptually understood through a retrosynthetic analysis based on its structure: 4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide hydrochloride.
The synthesis would likely commence with a commercially available 1,4-disulfonyl chloride benzene derivative. One of the sulfonyl chloride groups would be reacted with cyclopentyl-(4-chlorobenzyl)amine to form the first sulfonamide bond. The synthesis of this secondary amine intermediate itself would likely involve the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine.
Subsequently, the remaining sulfonyl chloride group would be reacted with a protected 4-aminocyclohexyl amine derivative. The protecting group would be necessary to prevent unwanted side reactions. Following the formation of the second sulfonamide bond, the protecting group on the cyclohexylamine would be removed. The final step would involve the alkylation of this newly deprotected amine with a suitable 2-(methylamino)pyrimidine derivative, likely a halomethylpyrimidine, to install the final fragment of the molecule. The synthesis would conclude with the formation of the hydrochloride salt to improve the compound's solubility and handling properties.
The synthesis of analogues would follow a similar pathway, with variations in the amine components used in the sulfonamide formation and alkylation steps. This allows for the exploration of different substituents on the cyclohexyl, pyrimidinyl, and phenyl rings to further refine the inhibitor's potency and selectivity.
Molecular and Cellular Mechanisms of Action of Deltasonamide 2 Hydrochloride
High-Affinity Binding to PDEδ
Deltasonamide (B607054) 2 functions as a competitive inhibitor by binding to the hydrophobic, prenyl-binding pocket of PDEδ. nih.govbiorxiv.org This interaction is characterized by exceptionally high affinity and an extensive network of molecular contacts, which underpins its potent biological activity. nih.govresearchgate.net
The interaction between Deltasonamide 2 and PDEδ has been quantified, revealing its status as a high-affinity inhibitor. Multiple studies have confirmed its picomolar binding affinity, which distinguishes it from earlier generations of PDEδ inhibitors like Deltarasin (B560144). nih.govplos.org The dissociation constant (Kd), a measure of binding affinity, is consistently reported in the low picomolar range.
Binding Affinity of Deltasonamide 2 for PDEδ| Parameter | Reported Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) | ~385 ± 52 pM | nih.govbiorxiv.orgmedchemexpress.com |
| In-cell Dissociation Constant (Kd) | 64 nM | probechem.com |
This table summarizes the reported binding affinity of Deltasonamide 2 for its target protein, PDEδ.The significant difference between the in vitro Kd (~385 pM) and the effective concentration required in cellular assays (micromolar range) is attributed to factors such as low cell penetration and partitioning into the cytosol. nih.govbiorxiv.orgplos.org A key advantage of Deltasonamide 2 over previous inhibitors is its enhanced ability to resist ejection from the PDEδ binding pocket by the Arl2 GTPase, a protein responsible for releasing PDEδ's cargo. researchgate.netplos.orgnih.gov This resistance is a direct consequence of its high-affinity binding. researchgate.net
The picomolar affinity of Deltasonamide 2 for PDEδ is achieved through an extensive network of non-covalent interactions within the farnesyl-binding pocket. researchgate.netresearchgate.net Structural and computational studies have revealed that Deltasonamide 2 engages in up to seven hydrogen bonds with amino acid residues lining the pocket. nih.govbiorxiv.orgplos.org This is a substantial increase compared to earlier inhibitors like Deltarasin, which only forms three hydrogen bonds. nih.gov
Computational docking models provide further insight into these interactions. The phosphotriester group at the base of the Deltasonamide 2 molecule is predicted to form crucial hydrogen bonds with the side chains of Arginine 61 (Arg61) and Glutamine 78 (Gln78) at the bottom of the PDEδ pocket. nih.govacs.org Additionally, the upper part of the inhibitor makes contact with residues such as Glutamic acid 88 (Glu88), Alanine 112 (Ala112), and Methionine 117 (Met117). nih.govacs.org This complex and multi-point interaction profile anchors the inhibitor firmly within the binding site, accounting for its high affinity and slow dissociation. researchgate.net
Disruption of KRas-PDEδ Interaction
The primary cellular function of PDEδ in the context of cancer is to facilitate the trafficking of farnesylated proteins, most notably KRas. nih.govnih.gov By binding to the farnesyl tail of KRas, PDEδ acts as a solubilizing factor, chaperoning it through the cytoplasm. biorxiv.org
Deltasonamide 2 directly and competitively inhibits the interaction between KRas and PDEδ. probechem.comnih.gov It occupies the same hydrophobic pocket on PDEδ that is required to bind the farnesyl lipid anchor of KRas. nih.govresearchgate.netresearchgate.net By preventing this binding, Deltasonamide 2 effectively sequesters PDEδ, making it unavailable to transport KRas.
This action disrupts the normal spatial cycle of KRas, which involves its solubilization from endomembranes by PDEδ, diffusion through the cytosol, and subsequent release and trapping at the plasma membrane. biorxiv.orgnih.gov The small GTPase Arl2 mediates the release of KRas from the PDEδ complex, a critical step for its eventual localization to the plasma membrane. biorxiv.org By potently inhibiting the initial KRas-PDEδ binding step, Deltasonamide 2 halts this entire trafficking process.
The proper localization of KRas to the inner leaflet of the plasma membrane is essential for its function. nih.govfrontiersin.org It is at the plasma membrane that KRas interacts with and activates its downstream effector proteins, thereby propagating oncogenic signals. nih.govfrontiersin.org
By disrupting the PDEδ-mediated transport system, Deltasonamide 2 prevents the efficient enrichment of KRas at the plasma membrane. nih.govnih.gov This leads to the mislocalization of KRas, causing it to be redistributed to various endomembrane compartments throughout the cell. nih.gov This reduction in the concentration of active KRas at the plasma membrane is the key event that leads to the inhibition of its oncogenic activity. nih.govfrontiersin.org
Modulation of Downstream Oncogenic Signaling Pathways
The ultimate consequence of KRas mislocalization by Deltasonamide 2 is the suppression of its downstream signaling cascades, which are critical for the proliferation and survival of cancer cells. nih.govnih.gov Mutant KRas constitutively activates multiple pathways, including the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways. nih.govnih.gov
Studies have demonstrated that treatment with PDEδ inhibitors like Deltasonamide 2 leads to a significant reduction in the phosphorylation of key downstream effectors. nih.govnih.gov Specifically, a decrease in the levels of phosphorylated ERK1/2 (p-ERK) and phosphorylated Akt (p-Akt) has been observed in KRas-dependent cancer cells following inhibitor treatment. nih.govnih.gov By shutting down these critical survival and proliferation signals, Deltasonamide 2 selectively impedes the growth of cancer cells harboring oncogenic KRas mutations. nih.govprobechem.comnih.gov
Effects on RAF/MEK/ERK Cascade Activity
Deltasonamide 2, a high-affinity inhibitor of phosphodiesterase-delta (PDEδ), exerts its effects on the RAF/MEK/ERK signaling cascade primarily by disrupting the cellular localization and signaling of Ras proteins. PDEδ acts as a solubilizing factor for farnesylated proteins, including KRas, by binding to their lipid modifications and shuttling them between cellular membranes. By competitively binding to the hydrophobic pocket of PDEδ, Deltasonamide 2 prevents the PDEδ-KRas interaction. nih.gov This inhibition leads to the mislocalization of oncogenic KRas from the plasma membrane to endomembranes, thereby attenuating its downstream signaling pathways.
The RAF/MEK/ERK pathway is a critical downstream effector of Ras activation. nih.gov Consequently, by impeding the function of oncogenic KRas, Deltasonamide 2 indirectly suppresses the activation of the RAF/MEK/ERK cascade. Research on colorectal cancer (CRC) cell lines has shown that the effects of PDEδ inhibition are particularly pronounced in cells with oncogenic KRas mutations. nih.gov Studies involving the analysis of EGF-induced phospho-Erk response in SW480 cells treated with Deltasonamide 2 further support the compound's impact on this signaling pathway. nih.gov A related PDEδ inhibitor, deltarasin, has also been shown to impair RAS/RAF signaling in human pancreatic ductal adenocarcinoma cell lines. nih.gov The disruption of this cascade is a key mechanism through which PDEδ inhibitors hinder the proliferation and survival of KRas-dependent cancer cells.
Regulation of PI3K/AKT Signaling Pathway
In addition to the RAF/MEK/ERK pathway, oncogenic Ras proteins also activate the PI3K/AKT signaling cascade to promote cell proliferation and survival. nih.gov The inhibition of PDEδ by compounds like Deltasonamide 2 has been shown to affect the PI3K-Akt axis. nih.gov By preventing the proper localization and function of oncogenic KRas, Deltasonamide 2 disrupts the activation signals that would normally stimulate this pathway. The PI3K/AKT pathway is crucial for cell growth and the prevention of apoptosis. nih.gov
Inhibition of PDEδ in colorectal cancer cell lines has been demonstrated to phenocopy a PDEδ knockdown, leading to reduced proliferation and survival, effects which are sustained by both the RAF/MEK/ERK and PI3K-Akt axes. nih.gov The interdependence of oncogenic Ras activity and the solubilizing function of PDEδ can be exploited by inhibitors like Deltasonamide 2 to impact these survival pathways. nih.gov Other research has also highlighted that the suppression of AKT phosphorylation is a mechanism through which targeting related proteins can inhibit cancer cell growth and increase chemosensitivity. nih.gov
Cellular Phenotypes Induced by PDEδ Inhibition
Induction of Apoptosis in KRas-Mutant Cell Lines
A significant cellular outcome of PDEδ inhibition by Deltasonamide 2 in KRas-mutant cancer cells is the induction of apoptosis, or programmed cell death. This effect is closely linked to the disruption of KRas localization and the subsequent inactivation of its downstream pro-survival signaling pathways. nih.govnih.gov In KRas-dependent lung cancer cells, the related PDEδ inhibitor deltarasin was found to induce apoptosis, with treated cells detaching from culture dishes and rounding up, which are characteristic features of apoptosis. nih.gov
Similarly, treatment of KRas-mutant colorectal cancer cell lines with Deltasonamide 2 leads to a significant decrease in cell viability and an increase in cell death. nih.gov Apoptosis assays performed on cells treated with Deltasonamide 2 confirm its pro-apoptotic activity. biorxiv.org The effect is particularly potent in cell lines that are highly dependent on oncogenic KRas for their survival, such as the SW480 cell line, which is homozygous for a KRas mutation. nih.govbiorxiv.org This suggests that the dependence of these cells on oncogenic KRas signaling creates a vulnerability that can be effectively targeted by PDEδ inhibitors to trigger apoptosis.
Activation of Autophagy via AMPK-mTOR Pathway
Research into the cellular effects of PDEδ inhibition has revealed an induction of autophagy, a cellular process of self-degradation of components. Studies on the similar PDEδ inhibitor, deltarasin, have shown that it induces autophagy in KRAS-dependent lung cancer cells through the AMPK-mTOR signaling pathway. nih.gov The AMPK-mTOR pathway is a central regulator of cellular energy homeostasis and can trigger autophagy in response to cellular stress, such as the inhibition of critical survival signals. nih.govnih.gov
In the context of deltarasin treatment, the induction of autophagy appears to be a protective response by the cancer cells. nih.gov The study found that combining the PDEδ inhibitor with an autophagy inhibitor, 3-methyl adenine (B156593) (3-MA), markedly enhanced the induction of apoptosis. nih.gov This suggests that the activation of the AMPK-mTOR pathway and subsequent autophagy may initially act as a survival mechanism for cancer cells stressed by PDEδ inhibition. While these specific mechanistic details have been elucidated for deltarasin, they point to a likely similar cellular response for high-affinity PDEδ inhibitors like Deltasonamide 2.
Differential Effects on Cell Proliferation and Viability
Deltasonamide 2 exhibits differential effects on the proliferation and viability of cancer cell lines based on their KRas mutation status. nih.gov Studies on a panel of human colorectal cancer (CRC) cell lines demonstrated that those harboring oncogenic KRas mutations are significantly more sensitive to Deltasonamide 2 than those with wild-type KRas. nih.govbiorxiv.org
The compound effectively impedes the growth rate and reduces the viability of KRas-mutant cell lines. nih.gov For instance, the SW480 cell line, which has a homozygous KRas mutation, showed the lowest EC₅₀ value (1.24 ± 0.06 μM) and highly compromised viability when treated with Deltasonamide 2. nih.gov In contrast, cell lines lacking an oncogenic KRas mutation, such as DiFi and HT29, were markedly less affected, exhibiting higher EC₅₀ values and largely unaffected viability. nih.gov This differential response underscores the specific targeting of the PDEδ-KRas axis. As a high-affinity inhibitor, Deltasonamide 2 generally shows lower EC₅₀ values across all tested cell lines compared to the first-generation inhibitor, deltarasin. nih.gov
Table 1: Effect of Deltasonamide 2 on Proliferation (EC₅₀) in Colorectal Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | KRas Status | EC₅₀ (μM) of Deltasonamide 2 | Reference |
|---|---|---|---|
| SW480 | Mutant | 1.24 ± 0.06 | nih.gov |
| DiFi | Wild-Type | 4.02 ± 1 | nih.gov |
| HCT-116 | Mutant | Not specified | nih.gov |
| HT29 | Wild-Type | Not specified | nih.gov |
Preclinical Efficacy and Selectivity of Deltasonamide 2 Hydrochloride
In Vitro Studies on KRas-Mutant Cancer Cell Lines
The preclinical efficacy of Deltasonamide (B607054) 2 has been evaluated in several cancer models known to frequently harbor KRas mutations. These in vitro studies aim to establish the compound's activity in cell lines genetically dependent on oncogenic KRas for their growth and survival.
Pancreatic ductal adenocarcinoma is characterized by a very high prevalence of KRas mutations, occurring in approximately 90% of cases. nih.gov This makes it a primary indication for KRas-targeted therapies. Deltasonamide 2 was developed as a second-generation, high-affinity PDEδ inhibitor, improving upon earlier compounds like Deltarasin (B560144). biorxiv.orgnih.govresearchgate.net Previous studies have investigated the applicability of this class of inhibitors on human pancreatic cancer cell lines. biorxiv.org Although specific efficacy data for Deltasonamide 2 in PDAC cell lines is not extensively detailed in the provided research, its development was part of a program aimed at targeting KRas-dependent pancreatic cancer. nih.govresearchgate.net For instance, related compounds have been evaluated in the KRas-mutant PDAC cell line Mia PaCa-2 to assess their impact on KRas localization and apoptosis. nih.gov
Significant research on Deltasonamide 2 has been conducted using colorectal cancer cell lines, where KRas mutations are present in about 45% of cases. nih.gov Studies have demonstrated that Deltasonamide 2 dose-dependently inhibits the proliferation and reduces the viability of CRC cells harboring oncogenic KRas mutations. nih.govbiorxiv.org
In a panel of human CRC cell lines, Deltasonamide 2 showed potent effects in cells with KRas mutations. nih.gov For example, the SW480 cell line, which is homozygous for a KRas mutation, and the HCT-116 cell line, which is heterozygous, were both sensitive to the compound. nih.gov The half-maximal effective concentration (EC₅₀) for reducing cell viability was determined to be significantly lower in these KRas-mutant cells compared to their wild-type counterparts. nih.gov
| Cell Line | KRas Status | Other Relevant Mutations | EC₅₀ (Viability) µM |
|---|---|---|---|
| SW480 | Mutant (G12V, homozygous) | - | 2.13 ± 0.1 |
| HCT-116 | Mutant (G13D, heterozygous) | - | 2.89 ± 0.4 |
| Hke3 | Mutant (G13D, low expression) | - | 3.39 ± 0.5 |
| Hkh2 | Wild-Type (isogenic to HCT-116) | - | > 10 |
| HT29 | Wild-Type | BRaf (V600E) | Not Affected |
| DiFi | Wild-Type | EGFR (amplification) | 4.02 ± 1.0 |
KRas mutations are the most common oncogenic drivers in lung adenocarcinoma, found in over 30% of cases. nih.gov While specific in vitro studies detailing the efficacy of Deltasonamide 2 in lung cancer cell lines are limited in the available literature, the therapeutic rationale is well-established by its predecessor, Deltarasin. Research has shown that Deltarasin, which also targets the KRAS-PDEδ interaction, can induce apoptosis and inhibit the growth of KRAS-dependent lung cancer cells in vitro. nih.gov These findings suggest that the mechanism of action targeted by Deltasonamide 2 is relevant and potentially effective in lung cancer models driven by oncogenic KRas.
The preclinical evaluation of Deltasonamide 2 has primarily focused on major cancer types with a high frequency of KRas mutations, namely pancreatic and colorectal cancers. nih.govbiorxiv.orgnih.gov The principles of targeting the KRas-PDEδ interaction could theoretically extend to other malignancies dependent on oncogenic KRas signaling, but detailed in vitro studies for Deltasonamide 2 in other specific cancer models are not prominently featured in the reviewed scientific literature.
Analysis of Selectivity and Off-Target Effects (Preclinical Scope)
A critical aspect of a targeted therapy's preclinical profile is its selectivity for cancer cells bearing the target mutation over cells with the normal, or wild-type, form of the gene.
Studies on colorectal cancer models provide clear evidence for the selectivity of Deltasonamide 2. nih.gov As shown in the data table above, the compound's efficacy is significantly greater in CRC cell lines with KRas mutations compared to those with wild-type KRas. nih.gov
The SW480 (homozygous KRas mutant) and HCT-116 (heterozygous KRas mutant) cell lines exhibited EC₅₀ values of 2.13 µM and 2.89 µM, respectively. nih.gov In stark contrast, the Hkh2 cell line, an isogenic model where the mutant KRas allele was removed, showed an EC₅₀ value greater than 10 µM. nih.gov Similarly, the HT29 cell line, which has wild-type KRas but is driven by a BRaf mutation downstream of KRas, was not affected by Deltasonamide 2. nih.gov
This demonstrates a clear separation in activity, indicating that the effects of Deltasonamide 2 are highly dependent on the presence of an oncogenic KRas mutation. nih.govbiorxiv.org The compound shows minimal impact on the viability of cells that either lack the mutation or are driven by other oncogenes, underscoring its selectivity at the preclinical level. nih.gov
Assessment of Selectivity Against Other Ras Isoforms (e.g., H-Ras, N-Ras)
Deltasonamide 2 is an inhibitor of phosphodiesterase-δ (PDEδ), a protein that acts as a solubilizer and trafficking chaperone for farnesylated Ras proteins, particularly K-Ras. By binding to the hydrophobic prenyl-binding pocket of PDEδ, Deltasonamide 2 prevents the association of K-Ras with PDEδ, thereby disrupting its proper localization to the plasma membrane and inhibiting its signaling functions.
The selectivity of PDEδ inhibitors against different Ras isoforms is a critical aspect of their preclinical evaluation. All major Ras isoforms, including K-Ras, H-Ras, and N-Ras, undergo farnesylation and can be clients of PDEδ. Studies have shown that PDEδ is capable of binding to and solubilizing not only K-Ras but also H-Ras and N-Ras. The interaction is primarily driven by the docking of the farnesyl group into the hydrophobic pocket of PDEδ, a feature common to these isoforms. This suggests that the PDEδ pocket itself may not possess strong intrinsic selectivity for one Ras isoform over another.
Consequently, competitive inhibitors that target this pocket, such as Deltasonamide 2, are not expected to be highly selective between different Ras isoforms. This is supported by comparative studies with other PDEδ inhibitors. For instance, the reference compound Deltarasin has been observed to reduce the signaling of both K-Ras and H-Ras, indicating pan-Ras inhibitory effects. While newer generations of PDEδ inhibitors, such as the Deltaflexins, have been engineered with the specific goal of achieving selectivity for K-Ras over H-Ras, this was a deliberate design modification to improve on earlier chemotypes. dsmc.or.krresearchgate.netnih.gov The development of such selective compounds implies that first-generation inhibitors like Deltarasin, and by extension the highly potent Deltasonamides, likely exhibit a broader activity profile against multiple Ras isoforms that depend on PDEδ for trafficking.
Investigation of Impact on Normal Cell Models (Design Goal Focus)
A key design goal for targeted cancer therapies is to maximize efficacy against tumor cells while minimizing impact on healthy, non-cancerous cells. For Deltasonamide 2, this has been investigated by comparing its effects on cancer cell lines with oncogenic KRas mutations versus those lacking such mutations, which serve as models for normal cells.
Research has shown that the cytotoxic and anti-proliferative effects of Deltasonamide 2 are significantly more pronounced in colorectal cancer (CRC) cell lines that harbor oncogenic KRas. nih.gov In contrast, cell lines without oncogenic KRas are substantially less affected. For example, the viability of the HT29 CRC cell line, which lacks an oncogenic KRas mutation, was reportedly not affected by Deltasonamide 2 administration. nih.gov
Similarly, in studies using isogenic cell lines (genetically identical except for a specific gene), the oncogenic KRas-lacking Hkh2 cell line was less affected by treatment compared to its KRas-mutant counterparts, HCT-116 and Hke3. nih.gov This differential effect underscores the dependency of KRas-mutant cells on the PDEδ-K-Ras signaling axis and highlights the selectivity of Deltasonamide 2 for cancer cells driven by this specific oncogene.
The table below presents the half-maximal effective concentration (EC₅₀) values of Deltasonamide 2 in various colorectal cancer cell lines, illustrating its differential potency based on KRas mutation status. nih.gov
| Cell Line | KRas Status | EC₅₀ of Deltasonamide 2 (µM) |
| SW480 | Mutant | 1.24 ± 0.06 |
| HCT-116 | Mutant | Comparable to Hkh2/Hke3 |
| Hke3 | Mutant | Comparable to HCT-116/Hkh2 |
| Hkh2 | Wild-Type (lacks oncogenic KRas) | Comparable to HCT-116/Hke3 |
| DiFi | Wild-Type | 4.02 ± 1 |
| HT29 | Wild-Type | Not Affected |
This table is based on data presented in the referenced study. The term "Comparable" is used where specific values for the isogenic lines were presented graphically and shown to be similar.
These findings confirm that the inhibitory effect of Deltasonamide 2 on cell proliferation and viability is specifically linked to the targeting of PDEδ in the context of oncogenic KRas signaling, thereby sparing normal-like cells that are not dependent on this pathway. nih.gov
In Vivo Preclinical Models (Non-Human)
Assessment of Tumor Growth Inhibition in Xenograft Models
Detailed research findings and data from in vivo studies assessing the direct impact of Deltasonamide 2 (hydrochloride) on tumor growth inhibition in xenograft models are not available in the public scientific literature at this time. Preclinical xenograft studies, where human cancer cells are implanted into immunocompromised mice, are a standard method to evaluate the in vivo efficacy of anti-cancer compounds. nih.govchampionsoncology.com However, specific data, including tumor volume measurements or growth inhibition percentages for Deltasonamide 2, have not been published.
Pharmacodynamic Biomarkers in Preclinical Animal Models
Information regarding the use and analysis of specific pharmacodynamic biomarkers in preclinical animal models treated with Deltasonamide 2 (hydrochloride) is not described in the available scientific literature. Pharmacodynamic biomarkers are crucial in preclinical and clinical studies to provide evidence of target engagement and to understand the biological effects of a drug. nih.govnih.gov For a PDEδ inhibitor like Deltasonamide 2, such biomarkers could include measurements of Ras localization, downstream signaling pathway components (e.g., phosphorylated ERK), or markers of cell proliferation (e.g., Ki-67) and apoptosis in tumor tissue from treated animals. At present, studies detailing these specific measurements for Deltasonamide 2 in an in vivo context have not been publicly reported.
Advanced Research and Future Directions for Deltasonamide 2 Hydrochloride
Development of Proteolysis Targeting Chimeras (PROTACs) Based on Deltasonamide (B607054) Scaffold
A promising evolution of the deltasonamide concept involves its use as a scaffold for Proteolysis Targeting Chimeras (PROTACs). This strategy shifts the therapeutic paradigm from mere inhibition to the complete removal of the target protein.
Design and Mechanism of Deltasonamide-Derived PROTACs
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. cas.orgbiochempeg.com One ligand binds to the target protein of interest, while the other recruits an E3 ubiquitin ligase. cas.orgmdpi.com This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome. cas.org
Proof-of-concept PROTACs have been developed based on the deltasonamide scaffold. acs.org The design of these molecules leverages the high-affinity binding of the deltasonamide moiety to the farnesyl-binding pocket of PDEδ. acs.orgbiorxiv.org The other end of the molecule is attached to a ligand that can recruit an E3 ligase, such as cereblon (CRBN) or Von Hippel-Lindau (VHL). biochempeg.comacs.org The linker connecting the two ligands is a critical component, as its length and composition determine the optimal formation of the ternary complex between PDEδ, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination. nih.gov
A related strategy, termed Hydrophobic Tagging (HyT), has also been explored using scaffolds similar to deltasonamide. nih.gov This approach involves attaching a hydrophobic group via a linker to the inhibitor. The hydrophobic tag is thought to mimic protein misfolding, which triggers the unfolded protein response and subsequent degradation by the ubiquitin-proteasome system. nih.gov
Efficacy of Targeted PDEδ Degradation
The development of PROTACs based on PDEδ inhibitors has shown promise in preclinical models. A PROTAC derived from the deltasonamide scaffold was reported to effectively decrease PDEδ protein levels in pancreatic cancer cells. acs.org Similarly, a degrader based on the related deltazinone scaffold demonstrated efficacy in mouse xenograft models of colon cancer. acs.org
In a study utilizing the HyT strategy with a deltazinone-based degrader, compound 17c was identified as a potent agent. It exhibited significant, concentration-dependent degradation of PDEδ in SW480 colon cancer cells, with approximately 79% degradation observed at a 1 µM concentration and a DC₅₀ (concentration for 50% degradation) value of 11.4 µM after 24 hours. nih.gov This successful degradation of PDEδ highlights the potential of moving beyond simple inhibition to achieve more profound and lasting disruption of KRAS signaling. nih.gov
Strategies for Improving Pharmacological Properties
Despite its high in vitro potency, the therapeutic application of Deltasonamide 2 is hampered by certain pharmacological limitations that researchers are actively seeking to overcome.
Enhancing Cellular Delivery and Cytosolic Availability
A significant challenge with Deltasonamide 2 is its poor cell permeability and low cytosolic availability. nih.gov This is attributed to its low partitioning coefficient, which describes its distribution in a biphasic system of lipid and water and is indicative of its ability to cross cell membranes. nih.gov This results in a notable discrepancy between its potent in vitro binding affinity (Kd of ~385 pM) and the micromolar concentrations required to achieve a growth-inhibitory effect in cancer cell lines. nih.govacs.org The difference between the concentration needed for cellular inhibition versus its on-target activity in cells has been reported to be as high as 12- to 25-fold. nih.govacs.org
To address this, researchers are exploring various medicinal chemistry strategies. One approach involves modifying the chemical structure to improve its physicochemical properties without compromising its high binding affinity for PDEδ. Another strategy, demonstrated with related compounds, is the attachment of specific cell-penetrating groups to the core molecule to facilitate its transport across the cell membrane. acs.org
Addressing Release by Endogenous Factors (e.g., Arl2)
The interaction between PDEδ and its cargo, such as the farnesylated KRAS protein, is regulated within the cell by the small GTPase Arf-like protein 2 (Arl2). nih.govembopress.org When bound to GTP, Arl2 can bind to the PDEδ-cargo complex and induce a conformational change in PDEδ, leading to the release of its cargo. nih.gov This release mechanism also affects earlier generations of PDEδ inhibitors like Deltarasin (B560144) and Deltazinone. nih.gov
Deltasonamide 2, however, was specifically designed as a third-generation inhibitor to overcome this issue. acs.orgnih.gov It engages in up to seven hydrogen bonds within the hydrophobic pocket of PDEδ, resulting in an exceptionally high, sub-nanomolar binding affinity. nih.govbiorxiv.org This strong and stable binding makes Deltasonamide 2 largely resistant to being ejected by Arl2, ensuring that it remains bound to and effectively inhibits PDEδ within the cellular environment. acs.orgnih.gov
Novel Therapeutic Combinations in Preclinical Settings
To enhance the anti-tumor effects of PDEδ inhibition and overcome potential resistance mechanisms, researchers are investigating the use of Deltasonamide 2 and other PDEδ inhibitors in combination with other therapeutic agents. nih.gov The rationale is to target multiple nodes within the KRAS signaling pathway or parallel survival pathways. explorationpub.comras-drugdevelopment.com
Preclinical studies have evaluated Deltasonamide 2 in various KRAS-mutant colorectal cancer (CRC) cell lines. nih.govbiorxiv.org These studies confirmed that its efficacy is correlated with the KRAS mutation status of the cells, showing lower EC₅₀ values in KRAS-mutant lines compared to those lacking oncogenic KRAS. nih.govbiorxiv.org
While specific combination studies involving Deltasonamide 2 are part of ongoing research, studies with newer generation PDEδ inhibitors provide a roadmap. For instance, the PDEδ inhibitor Deltaflexin3 has been tested in combination with Sildenafil, an approved drug that activates protein kinase G (PKG). acs.org This combination was shown to synergistically inhibit the growth of MIA PaCa-2 cancer cells in ex vivo tumor models. acs.org Such findings suggest that combining PDEδ inhibitors with agents that modulate related signaling pathways could be a powerful therapeutic strategy for KRAS-dependent cancers. acs.orgnih.gov
Emerging Research Areas and Unexplored Biological Applications
While the primary focus of research on Deltasonamide 2 (hydrochloride) has been its potent and selective inhibition of the PDEδ/KRas interaction for anti-cancer applications, several emerging areas of investigation and as-yet-unexplored biological applications are beginning to attract scientific attention. These new avenues of research promise to expand our understanding of the broader biological roles of phosphodiesterase 6D (PDE6D) and may unveil novel therapeutic opportunities for a range of diseases beyond cancer.
A significant emerging area of research is the use of Deltasonamide 2 as a chemical probe to elucidate the full spectrum of PDE6D's functions. citeab.comresearchgate.net PDE6D is now understood to be a chaperone for a variety of prenylated proteins, not limited to KRas. patsnap.comacs.org Its cargo includes other Ras isoforms like HRas and NRas, as well as proteins involved in diverse cellular processes such as GTPase activity, nuclear import, and ubiquitination. acs.orgnih.govuniprot.org By inhibiting PDE6D, Deltasonamide 2 provides a valuable tool to study the trafficking and localization of these other client proteins, potentially revealing new signaling pathways and cellular mechanisms regulated by PDE6D.
One of the most compelling unexplored biological applications for PDE6D inhibitors like Deltasonamide 2 lies in the field of ciliopathies. Loss-of-function mutations in the PDE6D gene are linked to Joubert syndrome, a severe neuronal ciliopathy. nih.govnih.govgenecards.org PDE6D is essential for the proper ciliary targeting of certain farnesylated proteins. nih.govuniprot.orggenecards.org This suggests that the disruption of PDE6D function could have profound effects on the primary cilium, an organelle crucial for signaling in many cell types. The use of Deltasonamide 2 in non-cancerous models could, therefore, help to dissect the molecular mechanisms underlying ciliopathies and explore potential therapeutic interventions.
The development of next-generation PDEδ inhibitors, using Deltasonamide 2 as a benchmark, is another active research front. While highly potent, Deltasonamide 2 has limitations such as poor cell permeability, which has spurred the creation of new chemotypes like Deltazinones and Deltaflexins. nih.gov These newer compounds aim to improve upon the pharmacological properties of Deltasonamide 2 while retaining high affinity for PDEδ. Furthermore, the concept of combination therapies is emerging. For instance, research on combining a newer PDE6D inhibitor, Deltaflexin3, with Sildenafil has shown synergistic effects in inhibiting KRAS mutant cancer cell growth, suggesting that similar strategies could be explored for Deltasonamide 2. nih.govbiorxiv.org
Finally, the development of Proteolysis-Targeting Chimeras (PROTACs) based on the Deltasonamide 2 scaffold represents a novel and promising therapeutic strategy. nih.govcas.org Instead of merely inhibiting PDE6D, these PROTACs are designed to induce its degradation through the ubiquitin-proteasome system. This approach could offer a more sustained and potent disruption of PDEδ-dependent pathways and may overcome potential resistance mechanisms that could arise from simple inhibition. The application of Deltasonamide-based PROTACs is an exciting area of future research with potential applications in both oncology and other PDE6D-related diseases.
Research Findings on Emerging Applications
| Research Area | Key Findings | Potential Applications |
| Deltasonamide 2 as a Chemical Probe | Inhibits trafficking of multiple prenylated proteins beyond KRas. | Elucidating novel signaling pathways regulated by PDE6D. |
| Ciliopathies | PDE6D mutations are linked to Joubert syndrome; PDE6D is crucial for ciliary protein transport. nih.govnih.govgenecards.org | Investigating the molecular basis of ciliopathies and exploring therapeutic strategies. |
| Next-Generation Inhibitors | Development of compounds like Deltazinones and Deltaflexins with improved properties. nih.gov | Enhanced therapeutic potential for KRas-dependent cancers. |
| Combination Therapies | Synergistic effects observed with newer PDE6D inhibitors and other drugs (e.g., Sildenafil). nih.govbiorxiv.org | Overcoming drug resistance and improving treatment efficacy. |
| Deltasonamide-based PROTACs | Can induce the degradation of PDE6D, offering a more sustained effect than inhibition alone. nih.govcas.org | Novel therapeutic approach for cancer and other PDE6D-driven diseases. |
Q & A
Q. What is the primary mechanism of action of Deltasonamide 2 (hydrochloride) in inhibiting PDEδ, and how does this differ from other PDEδ inhibitors like Deltarasin?
Deltasonamide 2 competitively binds to the hydrophobic pocket of PDEδ via 7 hydrogen bonds , enabling high-affinity inhibition (Kd = 385 ± 52 pM). In contrast, Deltarasin forms only 3 hydrogen bonds , resulting in moderate affinity (Kd = 38 ± 16 nM). This structural difference underpins Deltasonamide 2’s superior inhibitory potency in disrupting KRAS-PDEδ interactions critical for oncogenic signaling .
Q. What experimental models are validated for assessing Deltasonamide 2 (hydrochloride) efficacy in KRAS-driven cancers?
Studies utilize colorectal cancer (CRC) cell lines stratified by KRAS mutation status. For example:
Q. What safety protocols are essential when handling Deltasonamide 2 (hydrochloride) in laboratory settings?
Follow standard hazardous chemical guidelines:
- Use PPE (gloves, lab coats, eye protection).
- Avoid inhalation/ingestion; work in a fume hood .
- Store in sealed containers at recommended temperatures (e.g., -20°C). Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., Radafaxine hydrochloride) for detailed protocols .
Advanced Research Questions
Q. How should researchers resolve discrepancies in EC50 values of Deltasonamide 2 (hydrochloride) across CRC cell lines?
EC50 variability often reflects KRAS mutation heterogeneity and PDEδ expression levels . To mitigate:
Q. What methodologies determine the binding affinity (Kd) of Deltasonamide 2 (hydrochloride) to PDEδ?
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold standards for Kd measurement. Structural techniques like X-ray crystallography or molecular docking further elucidate hydrogen-bond interactions (e.g., 7 H-bonds in Deltasonamide 2 vs. 3 in Deltarasin) .
Q. How do molecular interaction profiles influence Deltasonamide 2’s inhibitory potency compared to other PDEδ inhibitors?
The 7 hydrogen bonds formed by Deltasonamide 2 stabilize its binding to PDEδ’s hydrophobic pocket, reducing dissociation rates. This contrasts with Deltarasin’s weaker binding (3 H-bonds), highlighting the importance of structural optimization for enhancing inhibitor affinity .
Q. What parameters are critical for optimizing dose-response experiments with Deltasonamide 2 (hydrochloride)?
Key considerations:
- Use a broad concentration range (e.g., 0.1–10 μM) to capture full dose-response curves.
- Incubate cells for 72–96 hours to assess long-term viability.
- Include solvent controls (e.g., DMSO) to exclude vehicle toxicity. Data from CRC panels suggest EC50 values shift with KRAS dependency, necessitating tailored experimental designs .
Q. How can off-target effects be controlled in studies targeting KRAS-PDEδ interactions with Deltasonamide 2 (hydrochloride)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
